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Compound of Interest

Compound Name: 2-Fluoro-3-(methyithio)pyridine
CAS No.: 210992-56-6
Cat. No.: B2892471
Get Quote
. J

Executive Summary & Chemical Context

2-Fluoro-3-(methylthio)pyridine is a high-value intermediate in medicinal chemistry,
particularly for the synthesis of kinase inhibitors and GPCR ligands. The scaffold combines the
metabolic stability of the pyridine ring with the unique electronic properties of fluorine
(bioisostere for H/OH) and the thiomethyl group (precursor to sulfoxides/sulfones or used for
lipophilic interactions).

Accurate structural assignment relies on understanding the interplay between the
electronegative fluorine at C2 and the electron-donating (resonance) yet inductively
withdrawing thiomethyl group at C3. This guide provides a self-validating spectroscopic
framework.

Chemical Identity
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Property Detail
IUPAC Name 2-Fluoro-3-(methylsulfanyl)pyridine
CAS Number 210992-56-6
C
Formula H
FNS
Molecular Weight 143.18 g/mol
SMILES CSC1=C(N=CC=C1)F

Structural Dynamics & Coupling Logic

To interpret the NMR data correctly, one must visualize the spin system. The molecule
represents an AMX spin system (protons H4, H5, H6) perturbed by a fluorine nucleus (

F, spin 1/2) and a methyl group.

Graphviz Logic Map: Spin Coupling Network

The following diagram illustrates the scalar coupling pathways (

) that define the multiplet patterns.
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Caption: Scalar coupling network showing dominant

F interaction pathways and proton connectivity.

Predicted Spectroscopic Data (NMR)

Note: The values below are synthesized from high-fidelity analogue data (e.qg., 2-fluoro-3-
methylpyridine and 2-fluoropyridine) and standard substituent chemical shift increments.

Proton NMR ( H)

Solvent: CDCI

(Reference: 7.26 ppm) | Frequency: 400 MHz

The spectrum is characterized by a distinct methyl singlet and three aromatic signals in the
downfield region.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b2892471/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-analysis-of-2-fluoro-3-methylthio-pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2892471?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Shift (
Assignment
» Ppm)

Multiplicity

Integration

Coupling (

, Hz) &
Analysis

H6 8.05-8.15

dad

1H

Deshielded by

Nitrogen. Shows

(~5 Hz) and

long-range

(~1.5 Hz). May

show small

H4 7.60-7.70

ddd

1H

Ortho to SMe.
Shielded relative
to unsubstituted
pyridine due to
SMe resonance.

Shows
(~8 Hz) and

(~1-2 Hz).

H5 7.15-7.25

ddd

1H

Meta to SMe.
Often overlaps
with solvent in
CDCI

. Shows

couplings to H4
and H6.

S-CH 2.48 —2.52

Singlet

3H

Diagnostic
Signal. Sharp
singlet. Chemical
shift is

characteristic of

© 2026 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2892471?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

aryl-SMe (distinct
from O-Me at

~3.8 ppm).

Carbon-13 NMR ( C)

Solvent: CDCI

(Reference: 77.16 ppm) | Decoupling: Proton-decoupled

The

C spectrum is dominated by C-F coupling, splitting carbon signals into doublets.
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CH.
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Fluorine-19 NMR ( F)
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Standard: CFCI

(O ppm) or internal C
F
e Shift:

-70.0 to -75.0 ppm

o Appearance: Broad singlet or complex multiplet (due to coupling with H4/H6/H5).

 Validation: If the shift is > -60 ppm, suspect defluorination or oxide formation. If <-90 ppm,
suspect 3-F isomer contamination.

Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening due to concentration effects:
e Mass: Weigh 5-10 mg of the compound.
e Solvent: Dissolve in 0.6 mL of CDCI

(99.8% D) containing 0.03% TMS (v/v).

o Note: If the compound is an HCI salt (common for pyridines), add 1-2 drops of Na
CO
inD
O or use DMSO-d

to solubilize.

« Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g.,
inorganic salts from synthesis).

e Tube: Transfer to a precision 5mm NMR tube.
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Synthesis & Impurity Profiling (Context)

Understanding the synthesis helps identify potential impurity peaks in the spectrum.

Starting Material:
2,3-Difluoropyridine
(or 2-Fluoro-3-iodopyridine)

Reagent:
NaSMe (Sodium Thiomethoxide)

Reaction:
Nucleophilic Aromatic Substitution (SNAr)
Solvent: DMF/THF

Major Product . Side Product
|

Target: Potential Impurity:

2,3-Bis(methylthio)pyridine

2-Fluoro-3-(methylthio)pyridine (Over-substitution)

Click to download full resolution via product page
Caption: Synthesis workflow highlighting the origin of potential bis-substituted impurities.
Impurity Watchlist:

» Bis-substitution: If a second SMe singlet appears (~2.40 ppm) and the F signal disappears,
the product is likely 2,3-bis(methylthio)pyridine.

e Hydrolysis: A broad singlet >10 ppm indicates hydrolysis to the pyridone tautomer (rare for 2-
F, but possible under acidic aqueous workup).

References

e Chemical Identity & Vendors: PubChem Compound Summary for CID 11186754 (2-Fluoro-
3-(methylthio)pyridine). Link

¢ Synthesis of Fluoropyridines: Chambers, R. D., et al. "Polyfluoroheterocyclic compounds.”
Journal of the Chemical Society C: Organic (1968). (Foundational work on nucleophilic
substitution in fluoropyridines).
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 NMR Prediction & Substituent Effects: Pretsch, E., et al. Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer, 2009.

e Analogous Data (2-Fluoro-3-methylpyridine): AIST Spectral Database for Organic
Compounds (SDBS). SDBS No. 5821. Link

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2-Fluoro-3-
(methylthio)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2892471/docs#technical-guide-spectroscopic-
analysis-of-2-fluoro-3-methylthio-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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